molecular formula C18H15ClN2O2 B5651118 (Z)-N-(4-chlorophenyl)-2-cyano-3-(4-methoxy-2-methylphenyl)prop-2-enamide

(Z)-N-(4-chlorophenyl)-2-cyano-3-(4-methoxy-2-methylphenyl)prop-2-enamide

Cat. No.: B5651118
M. Wt: 326.8 g/mol
InChI Key: XEIOUPOEJRQJJF-UVTDQMKNSA-N
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Description

(Z)-N-(4-chlorophenyl)-2-cyano-3-(4-methoxy-2-methylphenyl)prop-2-enamide is an organic compound with a complex structure It is characterized by the presence of a cyano group, a chlorophenyl group, and a methoxy-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-chlorophenyl)-2-cyano-3-(4-methoxy-2-methylphenyl)prop-2-enamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Enamine Intermediate: The reaction begins with the condensation of 4-chlorobenzaldehyde with 4-methoxy-2-methylacetophenone in the presence of a base such as sodium hydroxide to form an enamine intermediate.

    Addition of the Cyano Group: The enamine intermediate is then reacted with a cyanating agent, such as sodium cyanide, to introduce the cyano group.

    Cyclization and Final Product Formation: The final step involves cyclization of the intermediate to form the desired this compound under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4-chlorophenyl)-2-cyano-3-(4-methoxy-2-methylphenyl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(4-chlorophenyl)-2-cyano-3-(4-methoxy-2-methylphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

Biology

In biological research, this compound is studied for its potential biological activity. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-N-(4-chlorophenyl)-2-cyano-3-(4-methoxy-2-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(4-chlorophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide
  • (Z)-N-(4-chlorophenyl)-2-cyano-3-(4-methylphenyl)prop-2-enamide
  • (Z)-N-(4-chlorophenyl)-2-cyano-3-(4-methoxy-2-ethylphenyl)prop-2-enamide

Uniqueness

(Z)-N-(4-chlorophenyl)-2-cyano-3-(4-methoxy-2-methylphenyl)prop-2-enamide is unique due to the presence of both the methoxy and methyl groups on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

(Z)-N-(4-chlorophenyl)-2-cyano-3-(4-methoxy-2-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-12-9-17(23-2)8-3-13(12)10-14(11-20)18(22)21-16-6-4-15(19)5-7-16/h3-10H,1-2H3,(H,21,22)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIOUPOEJRQJJF-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OC)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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